molecular formula C15H12F2N4OS B2642277 2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034312-62-2

2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2642277
CAS No.: 2034312-62-2
M. Wt: 334.34
InChI Key: OVZHQKRGMPNHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a difluorophenyl group, a thiophene ring, and a triazole moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the click chemistry method, where an azide and an alkyne undergo a cycloaddition reaction to form the triazole ring. The difluorophenyl group and thiophene ring are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Flow microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

Scientific Research Applications

2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The difluorophenyl group enhances the compound’s stability and binding affinity, while the thiophene ring contributes to its overall bioactivity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
  • 2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propionamide

Uniqueness

Compared to similar compounds, 2-(2,4-difluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exhibits unique properties due to the presence of the difluorophenyl group, which enhances its chemical stability and bioactivity.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4OS/c16-11-2-1-10(14(17)6-11)5-15(22)18-7-12-8-21(20-19-12)13-3-4-23-9-13/h1-4,6,8-9H,5,7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZHQKRGMPNHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.